1-[(Azepan-1-yl)methyl]cyclobutan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of cyclobutanes, which are part of the structure of “1-[(Azepan-1-yl)methyl]cyclobutan-1-ol”, can be achieved through various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates can yield various substituted aryl cyclopropanes and cyclobutanes . Another method involves a copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Chemical Reactions Analysis
Cyclobutanes can undergo various chemical reactions. For example, they can react with a wide range of electrophiles to form a diverse set of 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity via difunctionalization of the strained central C-C σ-bond .Scientific Research Applications
Synthesis and Reactivity
Peptidotriazoles on Solid Phase : This study demonstrates the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The methodology suggests potential pathways for incorporating similar structures into complex molecules for pharmaceutical research (Tornøe, Christensen, & Meldal, 2002).
Thermal Reorganization of Cyclobutanes : A study explores the thermal reaction of cyclobuta[b]pyrroles, leading to substituted 3H-azepines. The kinetics measured provide insights into the activation energy and mechanism of reorganization, relevant for designing synthetic routes to cyclobutane-based heterocycles (Satake, Saitoh, Kimura, & Morosawa, 1994).
Potential Applications
Antimicrobial Activity of Schiff Base Ligands : Research into Schiff base ligands containing cyclobutane rings demonstrates their potential antimicrobial activity. This highlights the possible application of cyclobutane derivatives in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Asymmetric Synthesis and Catalysis : A study on the asymmetric synthesis of azepine-fused cyclobutanes provides insight into overcoming the challenge of chirality loss during the Wagner-Meerwein rearrangement. This research could inform the development of asymmetric catalytic processes involving cyclobutanes (Li & Yu, 2019).
Properties
IUPAC Name |
1-(azepan-1-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11(6-5-7-11)10-12-8-3-1-2-4-9-12/h13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNKHZDEHVPWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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